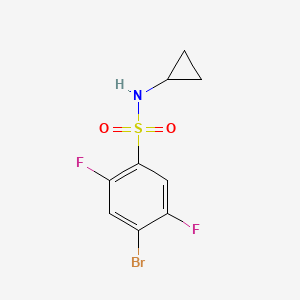

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide

Overview

Description

“4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” is a chemical compound with the molecular formula C9H8BrF2NO2S . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “this compound” involves two main steps . The first step involves the preparation of 4-bromo-2,5-difluorobenzenesulfonyl chloride from 2-bromo-1,4-difluorobenzene and chlorosulfonic acid . The second step involves the reaction of 4-bromo-2,5-difluorobenzenesulfonyl chloride with cyclopropylamine and triethylamine to yield the final product .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in detail . The bond length of the C—Br bond is 1.884 Å, while the bond lengths of C2–F5 and C5–F1 are 1.349 Å and 1.353 Å, respectively . The angle of C4S1N1 is 108.55° due to steric stabilization .Chemical Reactions Analysis

The chemical reactions involving “this compound” have been studied . The compound is used as a reactant in the synthesis of other chemical compounds .Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

A study by Pişkin et al. (2020) synthesized and characterized new compounds similar to 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide. They explored the photophysical and photochemical properties of these compounds in dimethyl sulfoxide, finding them useful for photodynamic therapy, particularly for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

HIV-1 Infection Prevention

Cheng De-ju (2015) investigated methylbenzenesulfonamide derivatives, noting their potential use in preventing human HIV-1 infection. This research suggests that compounds structurally similar to this compound might be explored as candidate compounds for drug development targeting HIV-1 (Cheng De-ju, 2015).

Oxidizing Titrant in Analytical Chemistry

N. Gowda et al. (1983) synthesized sodium N-bromo-p-nitrobenzenesulfonamide, a compound related to this compound, and utilized it as an oxidizing titrant. This study illustrates the application of similar compounds in direct titrations of various substances, demonstrating their utility in analytical chemistry (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Enzyme Inhibition

A 2020 study by N. Riaz reported on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, compounds with structural similarities to this compound. These compounds were evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase, indicating their potential application in medical research and drug development (Riaz, 2020).

Safety and Hazards

While specific safety and hazard information for “4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide” is not available, general safety precautions should always be followed when handling chemical compounds. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2S/c10-6-3-8(12)9(4-7(6)11)16(14,15)13-5-1-2-5/h3-5,13H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWJHDBHIBYHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

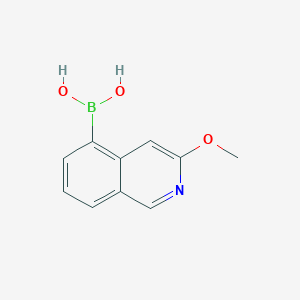

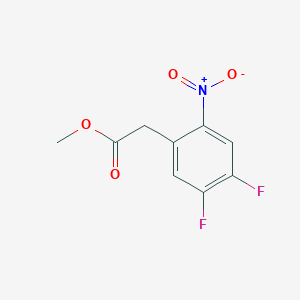

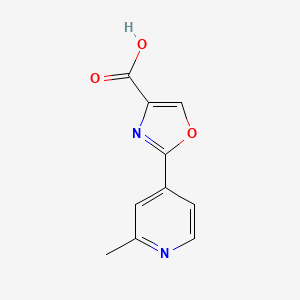

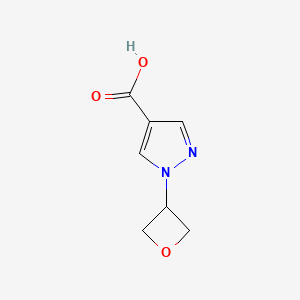

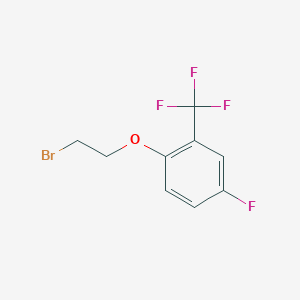

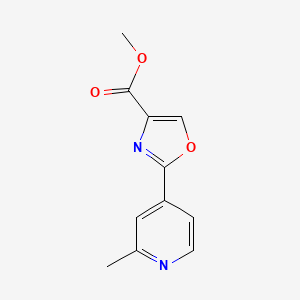

Feasible Synthetic Routes

A: 4-bromo-N-cyclopropyl-2,5-difluorobenzenesulfonamide crystallizes in the triclinic crystal system, specifically in the P1̅ space group []. Its unit cell dimensions are: a = 7.5277(6) Å, b = 8.3730(7) Å, c = 9.8785(9) Å, α = 92.637(3)°, β = 111.201°, γ = 105.856(2)°. The unit cell volume is 551.08(8) Å3 and it contains two molecules (Z = 2) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)

![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)

![Ethyl 8-iodo-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1404060.png)

![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)

![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)